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A Comparative Guide to Novel and Traditional
Atomic Oxygen Resistant Materials

In the harsh environment of Low Earth Orbit (LEO), spacecraft are subjected to a barrage of
environmental factors, with atomic oxygen (AO) being a primary cause of material
degradation. For researchers, scientists, and professionals in drug development utilizing
space-based platforms, understanding the performance of materials resistant to AO is critical
for mission success and experimental integrity. This guide provides an objective comparison of
novel and traditional atomic oxygen resistant materials, supported by experimental data,
detailed methodologies, and visual representations of degradation and protection mechanisms.

Data Presentation: A Quantitative Comparison

The performance of various materials under atomic oxygen exposure can be quantified
through several key metrics, primarily the erosion yield (Ey), which measures the volume of
material lost per incident oxygen atom. A lower erosion yield signifies greater resistance to
atomic oxygen. The following tables summarize the erosion yield and other relevant
performance data for traditional and novel materials.

Table 1: Performance of Traditional Atomic Oxygen Resistant Materials
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Material

Type

Erosion Yield
(cm3/atom)

Key Findings

Kapton® HN

Polyimide Film
(Uncoated)

3.0x 1024

Serves as a common
baseline for AO
erosion studies.[1]
Experiences
significant mass loss
and surface
roughening upon

exposure.

Black Kapton® XC

Polyimide Film
(Carbon-filled)

2.93x 1024

(stressed)

Erosion rate can be
higher under tensile

stress.

Teflon® FEP

Fluorinated Ethylene

Propylene

<0.05 x 10—24

Highly resistant but
can be susceptible to

cracking.

SiO2 Coated Kapton®

Coated Polyimide

Variable (depends on

coating quality)

Offers good
protection, but defects
like pinholes or cracks
in the coating can lead
to undercutting and
erosion of the

underlying Kapton®.

Al203 Coated
Kapton®

Coated Polyimide

Variable

Similar to SiOz,
provides a protective
barrier, but coating
integrity is crucial for

long-term durability.

Table 2: Performance of Novel Atomic Oxygen Resistant Materials
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. Erosion Yield -
Material Type Key Findings
(cm3/atom)

Forms a self-
passivating silica
(Si0O2) layer upon AO
exposure, offering

POSS-Polyimide Nanocomposite As low as 0.03 x 1024 signific.antly improved
protection over
traditional Kapton®.[2]
Erosion yields can be
as little as 1% of

Kapton®.[2][3]

A thin graphene
coating can reduce
the erosion yield of
Graphene Coated o Kapton® by over 96%.
Coated Polyimide 0.11x 1024 )
Kapton® [4][5] The graphene is
slowly oxidized,
protecting the

underlying polymer.

Demonstrates two
orders of magnitude

) lower erosion than
Polysiloxane/POSS

Hybrid Coatin 1.3x1072¢ ristine polyimide.[6
Hybrid Coatings Y g p poly [6]

Forms a continuous
protective SiO:2 layer

without cracking.[6]

The Al20s layer
inhibits AO diffusion,
but prolonged
Kapton®/Al203 o Lower than Kapton®
o Nanocomposite Film o exposure can lead to
Nanocomposite Film (initially) ]
degradation of the
underlying Kapton®

matrix.[7]
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Can be three orders of

magnitude lower than

uncoated Kapton®,
Siloxane Coatings Polymer Coating 5.39 x 10~% ) P

with performance

dependent on coating

thickness.[8]

Experimental Protocols

The following protocols outline the standardized methods for evaluating the atomic oxygen
resistance of materials.

This protocol is based on the principles outlined in the ASTM E2089 standard for ground
laboratory atomic oxygen interaction evaluation.[2][5][7][9]

o Objective: To simulate the atomic oxygen environment of LEO and measure its effect on

material samples.

o Apparatus: A ground-based AO effects simulation facility, typically a vacuum chamber
equipped with an atomic oxygen source (e.g., plasma asher, ion source).

e Procedure:

o Sample Preparation: Samples of both the test material and a reference material (typically
Kapton® HN) are cut to standard dimensions. The initial mass of each sample is
measured using a microbalance after a dehydration process (e.g., overnight in a vacuum
chamber) to remove absorbed water.[8]

o Mounting: Samples are mounted in the vacuum chamber on a sample holder, ensuring the
surface to be exposed is facing the AO source.

o Exposure: The chamber is evacuated to a high vacuum. The AO source is activated,
exposing the samples to a controlled flux of atomic oxygen. Key parameters such as AO
energy, flux, and exposure duration are monitored and recorded. For example, an AO flux
of 7.09 x 102° atoms/cm? might be used to simulate a specific duration in LEO.[4]
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o Post-Exposure Analysis: After exposure, the samples are removed from the chamber. The
final mass is measured after another dehydration cycle. The change in mass is used to
calculate the erosion yield.

o Objective: To quantify the volume of material lost per incident oxygen atom.
e Formula:

o Ey=Am/(A*p*F)

o Where:

» Am = mass loss of the sample (g)

A = exposed surface area of the sample (cm?)

p = density of the material (g/cm?3)

F = atomic oxygen fluence (atoms/cm?)

e Procedure:
o The mass loss (Am) is determined by subtracting the final mass from the initial mass.
o The exposed area (A) and material density (p) are known parameters.

o The atomic oxygen fluence (F) is typically determined by the mass loss of a co-exposed
Kapton® witness sample, for which the erosion yield is well-characterized (3.0 x 1024
cms/atom).[1][8] The fluence can be calculated as: F = Am_kapton / (A_kapton * p_kapton
* Ey_kapton).

» Objective: To observe changes in the surface morphology and chemical composition of the
materials after AO exposure.

e A. Scanning Electron Microscopy (SEM)

o Purpose: To visualize the surface topography and identify features such as erosion
patterns, cracks, and surface roughening.
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o Sample Preparation:

» The exposed sample is carefully mounted on an SEM stub using conductive adhesive
tape or paint.[10][11]

» For non-conductive polymer samples, a thin conductive coating (e.qg., gold, platinum) is
typically applied via sputter coating to prevent charging under the electron beam.[12]

o Analysis: The sample is placed in the SEM chamber, and the surface is scanned with a
focused electron beam to generate high-resolution images.

o B. X-ray Photoelectron Spectroscopy (XPS)

o Purpose: To determine the elemental and chemical composition of the material's surface.
This is particularly useful for confirming the formation of protective oxide layers (e.g., SiOz
on POSS-containing materials).

o Sample Preparation: The sample is placed in the XPS ultra-high vacuum chamber. No
special coating is required.

o Analysis: The sample surface is irradiated with X-rays, causing the emission of
photoelectrons. The kinetic energy of these electrons is measured to identify the elements
present and their chemical states. For insulating polymer samples, a charge neutralizer is
used to prevent surface charging that can distort the spectra.[13]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the mechanisms of material
interaction with atomic oxygen.
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Caption: Experimental workflow for evaluating atomic oxygen resistance.
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Degradation and Protection Mechanisms
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Caption: AO degradation of Kapton vs. POSS-Polyimide protection.
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Graphene Coating Protection Mechanism
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Caption: How a graphene coating protects the underlying Kapton®.

In conclusion, while traditional materials like Kapton® have been staples in spacecraft design,
they exhibit significant vulnerability to atomic oxygen. Novel materials, particularly
nanocomposites like POSS-polyimides and advanced coatings such as graphene and
polysiloxane hybrids, demonstrate vastly superior resistance by forming protective passivation
layers. The selection of an appropriate material will depend on the specific mission
requirements, including duration, orbital altitude, and the sensitivity of onboard experiments to
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material degradation. The experimental protocols and data presented in this guide provide a
framework for making informed decisions in this critical aspect of space mission design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. researchgate.net [researchgate.net]

. store.astm.org [store.astm.org]

. mdpi.com [mdpi.com]

. shop-checkout.bsigroup.com [shop-checkout.bsigroup.com]
. hou.usra.edu [hou.usra.edu]

. researchgate.net [researchgate.net]

. store.astm.org [store.astm.org]

. conference.sdo.esoc.esa.int [conference.sdo.esoc.esa.int]

°
(o] (0] ~ (o)) ()] EEN w N =

. standards.iteh.ai [standards.iteh.ali]

¢ 10. A Simple Guide For Preparing Samples For Sem Imaging - ATA Scientific
[atascientific.com.au]

e 11. Scanning Electron Microscope | SEM Sample Preparation | Thermo Fisher Scientific -
US [thermofisher.com]

e 12. cicyttp.org.ar [cicyttp.org.ar]
e 13. Polymer XPS Analysis | Kratos Analytical [kratos.com]

 To cite this document: BenchChem. [evaluating the performance of novel vs. traditional
atomic oxygen resistant materials]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b103892#evaluating-the-performance-of-novel-vs-
traditional-atomic-oxygen-resistant-materials]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b103892?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/24298870_Techniques_for_Measuring_Low_Earth_Orbital_Atomic_Oxygen_Erosion_of_Polymers
https://store.astm.org/e2089-15r20.html
https://www.mdpi.com/2079-6412/10/7/644
https://shop-checkout.bsigroup.com/products/standard-practices-for-ground-laboratory-atomic-oxygen-interaction-evaluation-of-materials-for-space-applications
https://www.hou.usra.edu/meetings/orbitaldebris2023/pdf/6008.pdf
https://www.researchgate.net/publication/342630248_Graphene_Coating_for_Enhancing_the_Atom_Oxygen_Erosion_Resistance_of_Kapton
https://store.astm.org/e2089-00.html
https://conference.sdo.esoc.esa.int/proceedings/sdc9/paper/9/SDC9-paper9.pdf
https://standards.iteh.ai/catalog/standards/astm/12a34456-0afc-4246-9333-26cb9373bbb7/astm-e2089-002006
https://www.atascientific.com.au/a-simple-guide-for-preparing-samples-for-sem-imaging/
https://www.atascientific.com.au/a-simple-guide-for-preparing-samples-for-sem-imaging/
https://www.thermofisher.com/us/en/home/materials-science/learning-center/applications/sample-preparation-techniques-sem.html
https://www.thermofisher.com/us/en/home/materials-science/learning-center/applications/sample-preparation-techniques-sem.html
http://www.cicyttp.org.ar/microscopia/Documentos/Sample%20Preparation%20Guide%20.pdf
https://www.kratos.com/surface-analysis-application-areas/polymers/
https://www.benchchem.com/product/b103892#evaluating-the-performance-of-novel-vs-traditional-atomic-oxygen-resistant-materials
https://www.benchchem.com/product/b103892#evaluating-the-performance-of-novel-vs-traditional-atomic-oxygen-resistant-materials
https://www.benchchem.com/product/b103892#evaluating-the-performance-of-novel-vs-traditional-atomic-oxygen-resistant-materials
https://www.benchchem.com/product/b103892#evaluating-the-performance-of-novel-vs-traditional-atomic-oxygen-resistant-materials
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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